2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,18-7-6-15-4-1-2-5-16(15)14-18)22-12-8-17(9-13-22)25-19-20-10-3-11-21-19/h1-7,10-11,14,17H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCLROJVRYMHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene sulfonyl group, and the coupling with the pyrimidine moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Naphthalene Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Coupling with Pyrimidine Moiety: The final step involves coupling the piperidine derivative with a pyrimidine precursor under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it an essential reagent in synthetic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties: Studies have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity: Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through specific molecular interactions.
Medicine
The therapeutic potential of this compound is being explored for:
- Drug Development: Its unique mechanism of action may lead to new treatments for diseases such as cancer and neurodegenerative disorders.
Industry
In industrial applications, this compound is being utilized in:
- Material Science: Development of new materials with enhanced properties.
- Catalysis: Serving as a catalyst in specific chemical processes due to its reactive functional groups.
Case Studies
-
Anticancer Research:
A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent . -
Antimicrobial Activity:
Research conducted at a leading pharmaceutical institute evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine and its analogs:
Key Findings and Implications
Structural Modifications: Analog 1 replaces the naphthalene ring with a partially saturated tetrahydronaphthalene group, reducing aromaticity. This likely increases lipophilicity and may improve membrane permeability compared to the fully aromatic parent compound . Analog 2 introduces a nitrogen-rich heterocyclic sulfonyl group (1-methylimidazole) and a pyrazole substituent on the pyrimidine core. These modifications increase polarity and molecular weight (403.5 vs.
Biological Activity: While experimental data for the target compound are lacking, Analog 1’s tetrahydronaphthalene moiety is common in drugs targeting G-protein-coupled receptors (GPCRs) due to its balance of hydrophobicity and rigidity .
Synthetic Accessibility :
- The parent compound’s naphthalene sulfonyl group may pose synthetic challenges due to steric hindrance during sulfonation. In contrast, Analog 2 ’s smaller heterocyclic substituents could simplify synthesis .
Biological Activity
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
The compound's molecular structure includes a pyrimidine ring, a piperidine moiety, and a naphthalene sulfonyl group. Its chemical formula is with a molecular weight of 369.44 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Naphthalene Sulfonyl Group : This step often utilizes sulfonyl chlorides in sulfonylation reactions.
- Coupling with Pyrimidine Moiety : The final step involves coupling the piperidine derivative with a pyrimidine precursor under suitable conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptor tyrosine kinases (RTKs). These interactions can modulate enzyme activity and influence pathways involved in cell proliferation and survival .
Research Findings
Recent studies have highlighted the compound's potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis. For instance, a synthesized derivative exhibited promising cytotoxic activity against cancer cell lines HT-29 and COLO-205, with an IC50 value of 4.07 μM compared to the reference drug Cabozantinib (IC50 = 9.10 μM) .
Case Studies
A notable study investigated the anti-cancer properties of similar pyrimidine derivatives, revealing that these compounds could induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase. The mechanism involved inhibition of VEGFR2 kinase activity, demonstrating the potential for these compounds in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cabozantinib | Reference drug | 9.10 | VEGFR2 Inhibition |
| SP2 (Pyrimidine derivative) | Similar structure | 4.07 | VEGFR2 Inhibition |
This table illustrates that while Cabozantinib is an established drug, SP2 demonstrates comparable efficacy, suggesting that derivatives of this compound may serve as viable alternatives in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cross-electrophile coupling or nucleophilic substitution. For example, coupling naphthalene-2-sulfonyl chloride with piperidin-4-ol derivatives, followed by reaction with chloropyrimidine. Optimize yields by controlling reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for sulfonylation steps). Catalytic acid (e.g., p-toluenesulfonic acid) may enhance cyclization efficiency in multi-step syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Use ¹H/¹³C NMR to confirm sulfonamide and pyrimidine moieties (e.g., sulfonyl protons at δ 3.2–3.5 ppm; pyrimidine C-N signals at δ 160–165 ppm). HRMS validates molecular weight (e.g., [M+H]+ at m/z 424.12). FT-IR identifies sulfonyl S=O stretches (~1350 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹). Cross-reference with computational spectra (DFT) to resolve ambiguities .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., PI3Kα, ALK) due to structural similarity to pyrimidine-based inhibitors. Use ATP-binding site competition assays with IC₅₀ determination. Include cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to assess therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?
- Methodological Answer : Systematically modify the naphthalene sulfonyl group (e.g., halogenation at C-5/C-8 for steric effects) and piperidine-oxy linker (e.g., methyl substitution to alter conformation). Test analogs against kinase panels (e.g., 50+ kinases) to identify selectivity drivers. Molecular docking (e.g., AutoDock Vina) predicts binding poses in ATP pockets, correlating substituent effects with activity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. Conduct ADME studies :
- Solubility : Use HPLC to measure logP (target <3 for oral absorption).
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 liabilities.
- Pharmacokinetics : Perform rodent studies with LC-MS/MS quantification of plasma/tissue concentrations. Adjust formulations (e.g., PEGylation) to enhance exposure .
Q. How can computational modeling predict the drug-likeness and off-target risks of this compound?
- Methodological Answer : Use SwissADME for physicochemical profiling (e.g., Lipinski’s rules, bioavailability radar). Molecular dynamics simulations (e.g., GROMACS) assess sulfonamide-pi interactions with off-target GPCRs or ion channels. Toxicity prediction : Employ ProTox-II for hepatotoxicity alerts and Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity) .
Q. What advanced analytical methods validate compound purity and stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
